![molecular formula C6H5BrN2O2S B11803557 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)
2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸は、ピロール環とチアゾール環の両方を含むヘテロ環式化合物です。
製法
合成経路と反応条件
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸の合成は、通常、適切な前駆体を特定の条件下で環化することによって行われます。一般的な方法の1つは、ブロム化ピロール誘導体をチオアミドと酸性条件下で反応させてチアゾール環を形成することです。反応条件は、目的の生成物を高い収率と純度で得るために、温度とpHを注意深く制御する必要があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。プロセスは、効率、費用対効果、および安全性のために最適化されます。これには、連続フロー反応器、自動制御システム、および高度な精製技術の使用が含まれ、一貫した品質と高いスループットが確保されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated pyrrole derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
反応の種類
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は、アミン、チオール、またはアルコキシドなどの他の求核剤によって置換される可能性があります。
酸化と還元: この化合物は、適切な条件下で酸化または還元されて、異なる誘導体に変換されます。
環化反応: この化合物は、さらに環化反応に参加して、より複雑なヘテロ環系を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、水素化ナトリウム(NaH)、tert-ブトキシカリウム(KOtBu)、およびさまざまな求核剤が含まれます。
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな官能基化誘導体をもたらす可能性があり、酸化と還元は、化合物の異なる酸化状態につながる可能性があります。
科学研究における用途
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸は、科学研究でいくつかの用途があります。
医薬品化学: これは、抗腫瘍剤、抗菌剤、抗ウイルス剤などの潜在的な医薬品候補の合成におけるビルディングブロックとして使用されます.
有機合成: この化合物は、より複雑な分子や材料の合成における中間体として役立ちます。
材料科学: この化合物は、独自の電子特性と光学特性を持つ新規材料の開発における可能性のある用途について研究されています。
科学的研究の応用
2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antitumor, antimicrobial, and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどのさまざまな分子標的と相互作用する可能性があります。 関与する正確な経路は異なる可能性がありますが、この化合物のユニークな構造により、特定の部位に結合し、阻害、活性化、または生物学的プロセスのモジュレーションを通じてその効果を発揮することができます .
類似化合物との比較
類似化合物
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,4-d]チアゾール: 構造が似ていますが、置換パターンが異なる、密接に関連する化合物です。
5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール: 臭素原子を欠いており、反応性と用途が異なります。
ピロロ[3,2-d]チアゾール誘導体: 化学的および生物学的特性を変更できる、さまざまな置換基を持つさまざまな誘導体。
ユニークさ
2-ブロモ-5,6-ジヒドロ-4H-ピロロ[3,2-d]チアゾール-5-カルボン酸は、その特定の置換パターンによりユニークであり、独特の反応性と潜在的な用途を付与します。臭素原子の存在により、さらなる官能基化が可能になり、合成化学における汎用性の高いビルディングブロックになります。
特性
分子式 |
C6H5BrN2O2S |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
2-bromo-5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h3,8H,1H2,(H,10,11) |
InChIキー |
WXUZFMPZRIQDOC-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1N=C(S2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



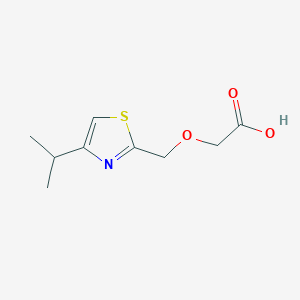
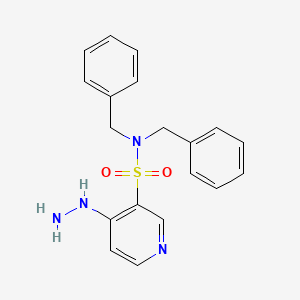


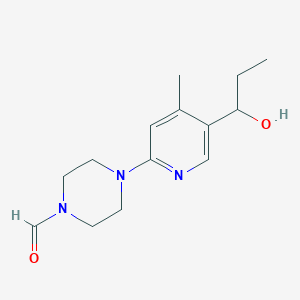

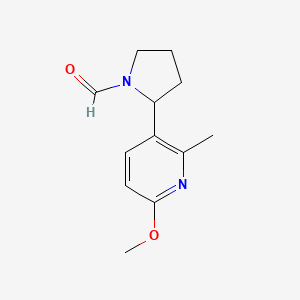
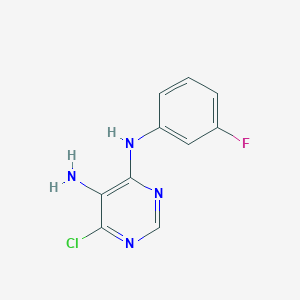

![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
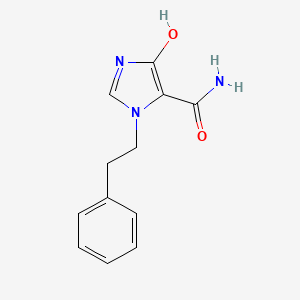
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

